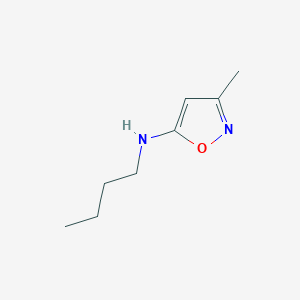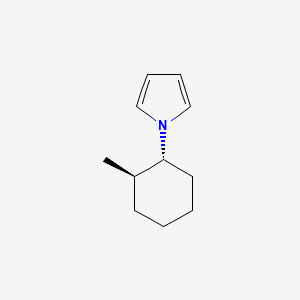![molecular formula C22H20N2 B12860045 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 7 and 7’ positions and two amino groups at the 2 and 2’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Amination: The final step involves the introduction of amino groups at the 2 and 2’ positions. This can be done through nucleophilic substitution reactions using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted binaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Wirkmechanismus
The mechanism of action of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, making it a versatile molecule in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Binaphthalene: The parent compound without methyl and amino substitutions.
2,2’-Dimethyl-1,1’-binaphthalene: Similar structure but lacks amino groups.
2,2’-Diamino-1,1’-binaphthalene: Similar structure but lacks methyl groups.
Uniqueness
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming diverse complexes, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C22H20N2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-(2-amino-7-methylnaphthalen-1-yl)-7-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3 |
InChI-Schlüssel |
BVOLJRYMZSIUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/no-structure.png)




![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
